

Synthesis and Characterization of 3-iodo-6-nitro-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: **3-Iodo-6-nitro-1H-indazole**

Cat. No.: **B1314062**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-iodo-6-nitro-1H-indazole**, a key heterocyclic building block in medicinal chemistry. This compound serves as a versatile intermediate for the development of various therapeutic agents, particularly kinase inhibitors. This document outlines a detailed synthetic protocol and provides expected characterization data based on analogous compounds, presented in a structured format for clarity and ease of use.

Physicochemical Properties

3-Iodo-6-nitro-1H-indazole is a solid, slightly pale yellow compound. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C ₇ H ₄ IN ₃ O ₂
Molecular Weight	289.03 g/mol
CAS Number	70315-70-7
Appearance	Slightly Pale Yellow Solid
Melting Point	265 °C

Synthesis of 3-iodo-6-nitro-1H-indazole

The synthesis of **3-iodo-6-nitro-1H-indazole** is achieved through the direct iodination of 6-nitro-1H-indazole. The C-3 position of the indazole ring is susceptible to electrophilic substitution. The reaction is typically carried out by treating 6-nitro-1H-indazole with molecular iodine in the presence of a base.

Experimental Protocol: Iodination of 6-nitro-1H-indazole

This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.

Materials and Reagents:

- 6-nitro-1H-indazole
- Iodine (I₂)
- Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate (EtOAc)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Equipment:

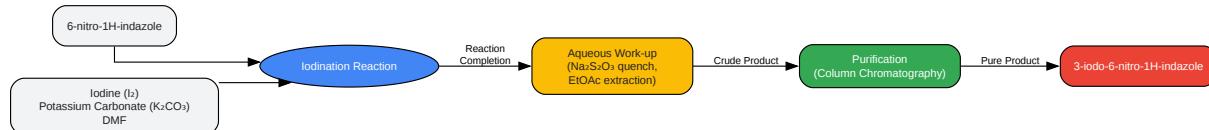
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath

- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography
- Thin Layer Chromatography (TLC) plates

Procedure:

- Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (1.0 equivalent).
- Dissolution: Add anhydrous DMF to the flask and stir the mixture at room temperature until the substrate is fully dissolved.
- Reagent Addition: Add molecular iodine (I_2) (approximately 1.5-2.0 equivalents) to the solution. Follow this with the portion-wise addition of potassium carbonate (K_2CO_3) or potassium hydroxide (KOH) (approximately 2.0-4.0 equivalents).
- Reaction: Heat the reaction mixture and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an ice-water mixture. Quench excess iodine by adding saturated aqueous sodium thiosulfate ($Na_2S_2O_3$) solution dropwise until the dark color of the iodine disappears.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers and wash them sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure **3-iodo-6-nitro-1H-indazole**.

Synthesis Workflow



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Synthesis workflow for **3-iodo-6-nitro-1H-indazole**.

Characterization Data (Predicted)

While specific experimental spectra for **3-iodo-6-nitro-1H-indazole** are not readily available in the public domain, the following tables summarize the expected spectroscopic data based on the analysis of closely related substituted indazoles. This data provides a predictive framework for the characterization of the title compound.

¹H NMR Spectroscopy (Predicted)

The expected proton NMR chemical shifts for **3-iodo-6-nitro-1H-indazole** in a solvent like DMSO-d₆ are presented below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Proton	Predicted Chemical Shift (ppm)	Multiplicity
NH	~13.5 - 14.5	br s
H-4	~7.8 - 8.0	d
H-5	~7.4 - 7.6	dd
H-7	~8.1 - 8.3	d

¹³C NMR Spectroscopy (Predicted)

The predicted carbon-13 NMR chemical shifts are influenced by the electron-withdrawing nitro group and the iodine atom.

Carbon	Predicted Chemical Shift (ppm)
C-3	~90 - 95
C-3a	~140 - 142
C-4	~120 - 122
C-5	~118 - 120
C-6	~145 - 148
C-7	~115 - 117
C-7a	~140 - 142

FT-IR Spectroscopy (Predicted)

The expected characteristic infrared absorption bands are listed below.

Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch	~3300 - 3400 (broad)
C-H Aromatic	~3100
NO ₂ Asymmetric Stretch	~1520 - 1540
NO ₂ Symmetric Stretch	~1340 - 1360
C=C Aromatic	~1600, ~1470

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Parameter	Expected Value
Molecular Formula	C ₇ H ₄ IN ₃ O ₂
Exact Mass	288.9399
Ionization Mode	ESI+ or ESI-
Expected Ion	[M+H] ⁺ = 289.9477 or [M-H] ⁻ = 287.9321

Experimental Protocols for Characterization

The unambiguous identification of **3-iodo-6-nitro-1H-indazole** relies on a combination of the following spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition:

- ¹H NMR: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.
- ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing it into a thin pellet.

Data Acquisition: Record the spectrum on an FT-IR spectrometer.

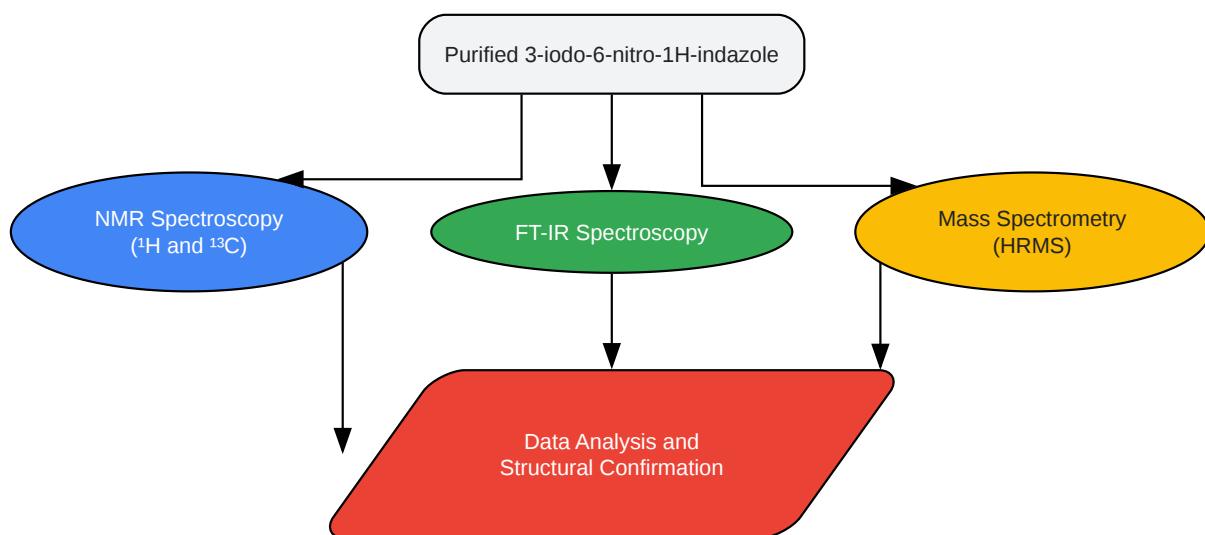
Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

- Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI).
- Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the exact mass of the molecular ion.

Characterization Workflow



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